N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps. One common method includes the lithiation of pyrrolo[2,3-d]pyrimidine followed by electrophilic substitution with N,4-dimethoxy-N-methylbenzamide. This process yields a 6-(4-methoxy)benzoyl derivative, which is then subjected to alkaline hydrolysis and subsequent iodination to form the final product . Industrial production methods often involve similar multi-step synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may act on DNA repair enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), leading to compromised DNA repair in cancer cells and inducing cell death .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
1-phenylpyrazolo[3,4-d]pyrimidine: Known for its anti-inflammatory and COX inhibitory activities.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits potent antitumor activities and CDK6 inhibitory properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Acts as a PARP-1 inhibitor with significant antitumor activity.
N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide stands out due to its unique structure and diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-12-5-4-10-24-17(12)22-18-15(20(24)26)11-16(23(18)2)19(25)21-13-6-8-14(27-3)9-7-13/h4-11H,1-3H3,(H,21,25) |
InChI Key |
UTAJVPWIGDFRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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